[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate
Description
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate is a complex organic compound that features a benzimidazole core, a bromophenyl group, and a bromobenzoate ester
Properties
IUPAC Name |
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N2O2/c30-23-14-6-4-12-21(23)27(35-29(34)22-13-5-7-15-24(22)31)18-28-32-25-16-8-9-17-26(25)33(28)19-20-10-2-1-3-11-20/h1-18H,19H2/b27-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWKOEGOXPVZEQ-OVVQPSECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4Br)OC(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4Br)/OC(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the benzyl group. The bromophenyl group is then attached through a coupling reaction, and finally, the bromobenzoate ester is formed via esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to debromination.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the removal of bromine atoms.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzimidazole derivatives.
Industry: It could be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action for [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The bromophenyl and bromobenzoate groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dyes and herbicides.
Ginsenoside Compound K: A triterpenoid saponin found in ginseng, used in traditional medicine.
2,2’-Bipyridyl: A bidentate ligand used in metal ion chelation and catalysis.
Uniqueness
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate is unique due to its combination of a benzimidazole core with bromophenyl and bromobenzoate groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
